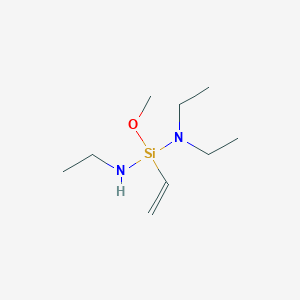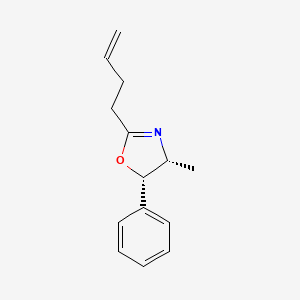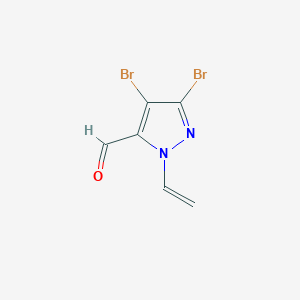![molecular formula C17H15NO2 B14194907 Ethyl 2-methylbenzo[H]quinoline-3-carboxylate CAS No. 879895-04-2](/img/structure/B14194907.png)
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate is a chemical compound belonging to the quinoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylbenzo[H]quinoline-3-carboxylate can be achieved through several methods. One common approach involves the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . Another method involves the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, catalyzed by Rhodium (II) .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various quinoline alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-methylbenzo[H]quinoline-3-carboxylate involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication process, which is crucial for its antimicrobial and antitumor activities . The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl quinoline-3-carboxylate: Another quinoline derivative with similar structural features.
Bisquinoline derivatives: Compounds with two quinoline nuclei, known for their potent antimalarial activity.
Ethyl 2,4-dimethylquinoline-3-carboxylate: A derivative with additional methyl groups, enhancing its biological activity.
Uniqueness
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
879895-04-2 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
ethyl 2-methylbenzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-3-20-17(19)15-10-13-9-8-12-6-4-5-7-14(12)16(13)18-11(15)2/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
CEMGOYHISPNABD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)
![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)



![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)






